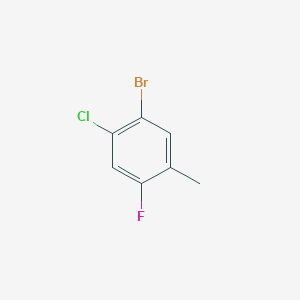

5-Bromo-4-chloro-2-fluorotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHPIRQSZOBOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378327 | |

| Record name | 5-Bromo-4-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-18-5 | |

| Record name | 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-2-chloro-4-fluoro-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorotoluene: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds

In the landscape of contemporary drug discovery and development, the strategic incorporation of polysubstituted aromatic moieties is a cornerstone of rational molecular design. These scaffolds provide a rigid framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with biological targets. Among the vast arsenal of synthetic building blocks, halogenated toluenes have emerged as particularly versatile intermediates. This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-fluorotoluene (CAS No. 201849-18-5), a trifunctionalized aromatic compound with significant potential in the synthesis of complex pharmaceutical agents.[1][2]

This document will delve into the physicochemical properties, synthetic routes, and key applications of this compound, with a particular focus on its utility in transition metal-catalyzed cross-coupling reactions. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to leverage the unique reactivity of this compound in their synthetic endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature with a molecular formula of C₇H₅BrClF and a molecular weight of 223.47 g/mol .[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 201849-18-5 | [1] |

| IUPAC Name | 1-bromo-2-chloro-4-fluoro-5-methylbenzene | [1] |

| Molecular Formula | C₇H₅BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [1] |

| Appearance | Colorless to yellow liquid or solid | [3] |

| Melting Point | 30-35°C (for the isomer 4-Bromo-5-chloro-2-fluorotoluene) | [4] |

| Boiling Point | Approximately 155-160°C | [3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [5] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to exhibit two aromatic proton signals, likely appearing as doublets or doublet of doublets in the range of δ 7.0-7.5 ppm. The methyl group will present as a singlet around δ 2.2-2.4 ppm. The coupling constants will be informative, with typical ortho, meta, and para couplings, as well as couplings to the fluorine atom.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum will show seven distinct signals. The carbon atoms attached to the halogens will be significantly influenced by their electronegativity and will appear at characteristic chemical shifts. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.

Synthesis of this compound: A Plausible Synthetic Approach

The synthesis of polysubstituted aromatic compounds often requires a multi-step approach with careful consideration of directing group effects. A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-chloro-2-fluorotoluene. The synthetic strategy hinges on the ortho-directing effect of the fluorine and methyl groups and the para-directing effect of the chlorine atom.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the bromination of activated aromatic rings.[9]

-

Reaction Setup: To a stirred solution of 4-chloro-2-fluorotoluene (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask fitted with a reflux condenser and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Bromine: Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture at room temperature. The addition should be controlled to maintain the reaction temperature below 30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery: A Gateway to Molecular Complexity

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.[10][11] The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond. This reactivity difference allows for the selective functionalization at the C5 position, leaving the C4 chloro-substituent available for subsequent transformations.

Caption: Key cross-coupling applications of this compound.

Protocol: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The following is a general protocol for the selective coupling at the C-Br bond of this compound.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

The resulting 5-aryl-4-chloro-2-fluorotoluene can then be subjected to a second cross-coupling reaction at the chloro-position, often requiring more forcing conditions (e.g., a stronger base, a more active catalyst, or higher temperatures), to generate highly functionalized, non-symmetrical biaryl compounds.

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure. It is classified as an irritant, causing skin, eye, and respiratory irritation, and is harmful if swallowed.[12][13]

Recommended Safety Precautions

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its distinct pattern of halogen substitution provides a handle for selective, stepwise functionalization through modern cross-coupling methodologies. This guide has provided a technical overview of its properties, a plausible synthetic route, and detailed protocols for its application, particularly within the context of drug discovery. By understanding and applying the principles outlined herein, researchers can effectively utilize this compound to accelerate the development of novel therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-CHLORO-5-BROMO-2-FLUOROTOLUENE. [Link]

-

PubChem. 4-Bromo-2-chloro-5-fluorotoluene. National Center for Biotechnology Information. [Link]

-

SpectraBase. 5-Bromo-2-fluorotoluene - Optional[13C NMR] - Spectrum. [Link]

-

PrepChem. Synthesis of 2-bromo-4-fluorotoluene. [Link]

Sources

- 1. This compound | C7H5BrClF | CID 2773273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 201849-18-5 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]

- 5. echemi.com [echemi.com]

- 6. 5-Chloro-2-fluorotoluene(452-66-4) 1H NMR spectrum [chemicalbook.com]

- 7. 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 4-Bromo-2-chloro-5-fluorotoluene | C7H5BrClF | CID 2736228 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-4-chloro-2-fluorotoluene physical properties

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorotoluene for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic application of halogenated aromatic building blocks. We will delve into the core physicochemical properties, synthetic routes, and analytical methodologies for this compound, a versatile intermediate with significant potential in the synthesis of complex molecular architectures.

Compound Profile and Strategic Importance

This compound (CAS No. 201849-18-5) is a polysubstituted aromatic compound featuring a unique arrangement of three different halogen atoms (Fluorine, Chlorine, Bromine) and a methyl group on a benzene ring.[1][2] This distinct substitution pattern makes it a highly valuable intermediate in organic synthesis. The differential reactivity of the halogens allows for selective, stepwise functionalization through various cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds. Such halogenated compounds are pivotal in the discovery of novel therapeutic agents, agrochemicals, and materials.[3][4][5]

The strategic placement of the fluorine atom, in particular, is of high interest in medicinal chemistry. Fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making it a key element in modern drug design.[4][6]

Physicochemical Properties

A precise understanding of the physical properties of a synthetic building block is fundamental to its effective use in experimental design, including reaction setup, purification, and storage. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 201849-18-5 | [1][2] |

| Molecular Formula | C₇H₅BrClF | [1][7] |

| Molecular Weight | 223.47 g/mol | [1][7] |

| IUPAC Name | 1-bromo-2-chloro-4-fluoro-5-methylbenzene | [1] |

| Appearance | Colorless to yellow liquid | [8] |

| Boiling Point | 155-160 °C (approx.) | [8] |

| Density | ~1.65 g/mL | [8] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone) | [8] |

Note: Some sources report a solid physical form with a melting point of 30-35°C, which corresponds to the isomer 4-Bromo-5-chloro-2-fluorotoluene (CAS: 201849-17-4).[9] It is critical for researchers to verify the correct isomer by its CAS number.

Synthesis Pathway: A Conceptual Framework

The synthesis of polysubstituted toluenes like this compound often involves a multi-step sequence of electrophilic aromatic substitutions and diazotization reactions, starting from a less substituted precursor. The specific regiochemistry is controlled by the directing effects of the substituents present on the ring at each step. A plausible, generalized synthetic approach is outlined below.

Conceptual Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Bromination (Illustrative)

This protocol is an illustrative example based on standard procedures for aromatic bromination.[10] Optimization is necessary for specific substrates and scales.

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with the starting material (e.g., 4-chloro-2-fluorotoluene) and a suitable solvent (e.g., dichloromethane).

-

Catalyst Introduction: Add a catalytic amount of iron(III) bromide (FeBr₃) to the reaction mixture.

-

Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add a stoichiometric equivalent of bromine (Br₂), dissolved in the same solvent, via the dropping funnel over 30-60 minutes.

-

Causality Insight: Slow addition at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of polybrominated side products.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired this compound isomer.

Analytical Characterization Workflow

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectrometric techniques is typically employed.

Caption: Standard analytical workflow for the characterization of synthesized intermediates.

Protocol: GC-MS for Purity and Identity Confirmation

This protocol is adapted from standard methods for analyzing halogenated aromatic compounds.[11]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Hold: Maintain 280 °C for 5 minutes.

-

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Mass Range: Scan from m/z 50 to 300.

-

Source Temperature: 230 °C.

-

-

Data Analysis:

-

Purity: Determine the area percentage of the main peak in the total ion chromatogram (TIC).

-

Identity: Compare the obtained mass spectrum with a reference library or analyze the fragmentation pattern. The molecular ion peak should correspond to the compound's molecular weight, showing a characteristic isotopic pattern for bromine and chlorine.

-

Safety, Handling, and Storage

Working with halogenated intermediates requires strict adherence to safety protocols to minimize exposure and risk.

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [8] |

| Eye Irritation | H319 | Causes serious eye irritation | [8] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[15]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[8][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[12]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its unique and versatile substitution pattern. A thorough understanding of its physical properties, coupled with robust synthetic and analytical protocols, is essential for its successful application in the development of novel pharmaceuticals and other advanced materials. The protocols and data presented in this guide provide a foundational framework for researchers to safely handle, synthesize, and characterize this important chemical building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 4-CHLORO-5-BROMO-2-FLUOROTOLUENE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Applications of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Beyond Palbociclib. Retrieved from [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]

Sources

- 1. This compound | C7H5BrClF | CID 2773273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 201849-18-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 | FB33063 [biosynth.com]

- 8. chembk.com [chembk.com]

- 9. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorotoluene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Toluene Scaffolds

In the landscape of modern medicinal chemistry and drug development, halogenated aromatic compounds serve as indispensable building blocks. Their unique physicochemical properties—lipophilicity, metabolic stability, and ability to form specific halogen bonds with biological targets—make them privileged scaffolds in the design of novel therapeutics. Among these, polysubstituted toluenes are of particular interest due to the additional steric and electronic modulation afforded by the methyl group. 5-Bromo-4-chloro-2-fluorotoluene, with its distinct substitution pattern, represents a key intermediate for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides a comprehensive technical overview of its chemical structure, properties, a detailed synthetic protocol, and its applications in pharmaceutical research.

Physicochemical and Spectroscopic Profile

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅BrClF.[1][2] Its structure is characterized by a toluene core with bromine, chlorine, and fluorine atoms at positions 5, 4, and 2, respectively.

Chemical Structure and Properties

-

IUPAC Name: 1-bromo-2-chloro-4-fluoro-5-methylbenzene[1]

-

CAS Number: 201849-18-5[1]

-

Molecular Weight: 223.47 g/mol [1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 223.47 g/mol | PubChem[1] |

| XLogP3 | 3.7 | PubChem (Computed)[1] |

| Boiling Point | ~212-222 °C (Predicted) | ChemBK, Echemi[2][3] |

| Density | ~1.62 g/cm³ (Predicted) | ChemBK, Echemi[2][3] |

| Flash Point | ~93 °C (Predicted) | ChemBK[3] |

| Solubility | Soluble in methanol, N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | Echemi[2] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons, and a singlet in the aliphatic region for the methyl group protons. The aromatic protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens, with the carbon attached to fluorine showing a characteristic large C-F coupling constant.

-

Mass Spectrometry (Predicted): The mass spectrum will exhibit a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the methyl group and halogen atoms.

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-halogen (C-F, C-Cl, C-Br) stretching vibrations.

Synthesis of this compound

The most logical and established synthetic route to this compound is through a Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[4][5][6] The starting material for this synthesis is 4-chloro-2-fluoro-5-methylaniline.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for Sandmeyer reactions of analogous aromatic amines.[7][8][9]

Step 1: Diazotization of 4-chloro-2-fluoro-5-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2-fluoro-5-methylaniline (1 equivalent).

-

Add a 48% aqueous solution of hydrobromic acid (HBr) (3-4 equivalents) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in 48% aqueous HBr.

-

Heat the CuBr/HBr solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of three different halogen atoms on the toluene ring provides multiple reactive sites for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of diverse molecular fragments, making it a key building block in combinatorial chemistry and library synthesis for drug discovery programs.

Role as a Building Block for Kinase Inhibitors

The polysubstituted phenyl ring is a common scaffold in many kinase inhibitors. The specific substitution pattern of this compound makes it a potential precursor for the synthesis of cyclin-dependent kinase (CDK) inhibitors. CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, are a class of targeted therapies approved for the treatment of certain types of breast cancer.[10][11] The synthesis of these complex molecules often involves the coupling of various halogenated aromatic intermediates. While a direct synthetic route from this compound to a commercially available drug is not explicitly documented in publicly available literature, its structural motifs are highly relevant to the intermediates used in the synthesis of such compounds.[10][11][12][13]

Logical Flow of Application in API Synthesis

Caption: Application of this compound in API synthesis.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its polysubstituted halogenated structure provides a versatile platform for the synthesis of complex molecular architectures, particularly for targeted therapies like kinase inhibitors. The synthetic route via a Sandmeyer reaction is a reliable and scalable method for its preparation. As the demand for novel and effective therapeutics continues to grow, the utility of such specialized building blocks will undoubtedly increase, making a thorough understanding of their synthesis and properties essential for researchers in the pharmaceutical sciences.

References

-

Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved from [Link]

-

Globe Thesis. (2020, October 18). Preparation Of CDK Inhibitor Palbociclib And Its Key Intermediates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved from [Link]

-

Patentscope. (n.d.). Ribociclib intermediate and process for preparation thereof. Retrieved from [Link]

-

RSC Publishing. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-CHLORO-5-BROMO-2-FLUOROTOLUENE. Retrieved from [Link]

-

MDPI. (2023, December 13). Recent Progress in CDK4/6 Inhibitors and PROTACs. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-bromo-2-chlorobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

MDPI. (2021, September 1). CDK4/6 inhibitors: a brief overview and prospective research directions. Retrieved from [Link]

- Google Patents. (2014, February 12). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

-

National Center for Biotechnology Information. (2021, September 1). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Organic Chemistry Notes | Mass Spectrometry and IR Spectroscopy. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2-Bromo-5-fluorotoluene in Pharmaceutical and Agrochemical Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, March 4). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Retrieved from [Link]

-

Scribd. (n.d.). Formal Lab Report | PDF | Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Bromo-5-fluorotoluene. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

Sources

- 1. This compound | C7H5BrClF | CID 2773273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. New synthesis method of ribociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 13. Ribociclib synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-fluorotoluene

Introduction

5-Bromo-4-chloro-2-fluorotoluene is a polyhalogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its value lies in its utility as a versatile building block for the synthesis of more complex molecules. The specific arrangement of its substituents—a methyl group, fluorine, chlorine, and bromine atoms—provides multiple, distinct reaction sites for further chemical modification, such as cross-coupling reactions. This guide provides a comprehensive overview of a logical and field-proven pathway for the synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. We will delve into a robust two-step synthetic sequence, beginning with the formation of a key intermediate, 4-chloro-2-fluorotoluene, followed by a regioselective bromination. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the carbon-bromine bond is the most strategic disconnection. This points to an electrophilic aromatic substitution (EAS) reaction as the final step. The precursor for this step would be 4-chloro-2-fluorotoluene. This intermediate is not commonly available commercially and must be synthesized. A reliable method for its preparation is the Balz-Schiemann reaction or a related diazotization-fluorination sequence, starting from the corresponding aniline, 5-chloro-2-methylaniline.

This retrosynthetic strategy forms the basis of a two-part synthetic pathway:

-

Part A: Synthesis of the Key Intermediate, 4-Chloro-2-fluorotoluene, via diazotization of 5-chloro-2-methylaniline.

-

Part B: Regioselective Bromination of 4-chloro-2-fluorotoluene to yield the final product.

Caption: Retrosynthetic pathway for this compound.

Part A: Synthesis of 4-Chloro-2-fluorotoluene

The conversion of an aromatic amine to an aryl fluoride via a diazonium salt is a classic and robust transformation in organic synthesis. In this case, 5-chloro-2-methylaniline is converted to 4-chloro-2-fluorotoluene. This process avoids the direct fluorination of toluene, which is often non-selective and hazardous. The synthesis involves three distinct stages: salification (salt formation), diazotization, and thermal decomposition to introduce the fluorine atom.[1][2]

Mechanistic Considerations

The core of this synthesis is the formation of an arenediazonium salt. The primary amine of 5-chloro-2-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically -5 to 5 °C) to form the corresponding diazonium salt.[1] The low temperature is critical to prevent the premature decomposition of this unstable intermediate. In this specific protocol, anhydrous hydrofluoric acid (HF) serves as both the acid catalyst and the fluoride source. The resulting diazonium fluoride salt is then gently heated, causing the loss of nitrogen gas (N₂) and the formation of an aryl cation, which is immediately trapped by a fluoride ion from the solvent to form the desired aryl fluoride.[2]

Detailed Experimental Protocol

This protocol is adapted from established industrial methods for the synthesis of 4-chloro-2-fluorotoluene.[2]

Stage 1: Salification

-

In a suitable reactor designed for handling anhydrous hydrofluoric acid, charge the required volume of anhydrous HF.

-

Cool the reactor contents to between 5-7 °C.

-

Slowly, add 5-chloro-2-methylaniline (1.0 equivalent) dropwise to the cooled HF. The addition rate should be controlled to maintain the reaction temperature within the 5-7 °C range. This process can take several hours for larger scales.

-

After the addition is complete, continue to stir the mixture at 5-7 °C for an additional 1-3 hours to ensure the complete formation of the anilinium salt.[1]

Stage 2: Diazotization

-

Cool the anilinium salt mixture from Stage 1 to a temperature between -3 °C and 0 °C.

-

Slowly add sodium nitrite (1.0-1.5 equivalents) portion-wise or as a concentrated aqueous solution. Vigorous stirring is essential.

-

Crucially, maintain the reaction temperature between -3 °C and 0 °C throughout the addition of sodium nitrite.

-

After the addition is complete, continue stirring the reaction mixture for an additional 1-3 hours at the same temperature to ensure the diazotization is complete.[2]

Stage 3: Thermal Decomposition (Thermolysis)

-

Carefully and slowly warm the reaction mixture containing the diazonium salt. The temperature should be gradually increased to a range of 0-40 °C.[2]

-

This stage involves the evolution of nitrogen gas, which must be safely vented. The heating rate must be controlled to manage the rate of gas evolution.

-

Once gas evolution has ceased, the reaction is complete. The mixture is then carefully quenched with water and neutralized with a base (e.g., sodium carbonate or dilute sodium hydroxide) to a pH of 7-8.

-

The organic layer is separated, and the aqueous layer may be extracted with a suitable solvent (e.g., dichloromethane).

-

The combined organic layers are washed, dried, and the solvent is removed. The crude 4-chloro-2-fluorotoluene is then purified by distillation.

| Parameter | Condition | Rationale |

| Salification Temp. | 5-7 °C | Ensures controlled salt formation and prevents side reactions. |

| Diazotization Temp. | -3 to 0 °C | Critical for the stability of the diazonium salt intermediate.[1] |

| Thermolysis Temp. | 0-40 °C | Gentle heating controls the decomposition and N₂ evolution.[2] |

| NaNO₂ Stoichiometry | 1.0-1.5 equiv. | A slight excess ensures complete conversion of the aniline.[2] |

Part B: Regioselective Bromination of 4-Chloro-2-fluorotoluene

The final step in the synthesis is the introduction of a bromine atom onto the 4-chloro-2-fluorotoluene ring. This is an electrophilic aromatic substitution reaction, and the position of the incoming bromine atom (regioselectivity) is dictated by the directing effects of the substituents already on the ring (-CH₃, -F, and -Cl).

Mechanistic Considerations: Directing Effects

In electrophilic aromatic substitution, the existing substituents guide the incoming electrophile to specific positions.

-

Activating, Ortho-, Para-Directors: The methyl (-CH₃) group is an activating group that donates electron density to the ring, directing incoming electrophiles to the positions ortho and para to it.[3]

-

Deactivating, Ortho-, Para-Directors: The fluorine (-F) and chlorine (-Cl) atoms are deactivating groups due to their inductive electron withdrawal. However, they possess lone pairs of electrons that can be donated via resonance, which stabilizes the intermediate carbocation (sigma complex) when substitution occurs at the ortho and para positions.[4][5]

Analysis for 4-Chloro-2-fluorotoluene:

-

The methyl group at C1 directs to C2 (occupied), C6, and C4 (occupied).

-

The fluoro group at C2 directs to C1 (occupied), C3, and C5.

-

The chloro group at C4 directs to C3 and C5.

The positions C3, C5, and C6 are available for substitution. The desired product is This compound , meaning substitution must occur at the C5 position. This position is ortho to the chlorine atom and para to the fluorine atom. The directing effects of both halogens strongly favor substitution at this C5 position. While the methyl group directs towards C6, the combined influence of the two halogen atoms makes C5 the most electronically favorable site for electrophilic attack.

Detailed Experimental Protocol

This protocol describes a general method for the regioselective bromination of an activated aromatic ring.[6]

Caption: Experimental workflow for the bromination of 4-chloro-2-fluorotoluene.

-

Dissolve 4-chloro-2-fluorotoluene (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution. NBS is an effective and easy-to-handle source of electrophilic bromine for activated rings.[6]

-

Allow the reaction mixture to stir at 0 °C for approximately 30 minutes, then warm to room temperature and continue stirring for 1-2 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-part strategy. The initial formation of the key 4-chloro-2-fluorotoluene intermediate via a well-controlled diazotization and fluorination of 5-chloro-2-methylaniline provides a high-purity precursor. Subsequent regioselective electrophilic bromination, guided by the cumulative directing effects of the methyl, fluoro, and chloro substituents, successfully yields the desired product. The protocols outlined in this guide are based on established chemical principles and provide a clear pathway for researchers to produce this valuable synthetic intermediate.

References

- Shandong Nuomeng Chemical Co Ltd. (2012). Preparation method of 4-chloro-2-fluorotoluene.

-

Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluorotoluene: Synthesis and Safety Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Rani, P., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

The Organic Chemistry Tutor. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

-

LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). LibreTexts. [Link]

-

Wang, Z., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

-

Organic Chemistry Portal. (2024). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Wang, Z., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

-

Beaumont, S., et al. (2024). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Chemical Science. [Link]

-

OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

-

Beaumont, S., et al. (2024). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. RSC Publishing. [Link]

-

Sandford, G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry. [Link]

-

ResearchGate. (2009). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-fluorotoluene

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-fluorotoluene, a key halogenated aromatic intermediate in modern organic synthesis and pharmaceutical development. The document elucidates the compound's precise chemical identity according to IUPAC nomenclature, details its physicochemical properties, and presents a validated, step-by-step synthesis protocol. Furthermore, it explores the compound's significance as a versatile building block in the synthesis of complex molecules, particularly in the context of drug discovery. Safety protocols, handling procedures, and hazard mitigation strategies are also discussed to ensure safe and effective laboratory application. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development, offering both foundational knowledge and practical, field-proven insights.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational to scientific rigor. The compound is a substituted toluene molecule, and its structure dictates its formal name.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name for this compound is This compound .[1][2] This name is derived by assigning the methyl group of the toluene parent structure to position '1' on the benzene ring. The remaining substituents are then numbered to provide the lowest possible locant set, and listed alphabetically.

An alternative, systematic name is 1-Bromo-2-chloro-4-fluoro-5-methylbenzene .[1][3] While structurally correct, the use of "toluene" as the parent name is common and accepted practice for this structure. It is crucial for researchers to recognize both naming conventions to ensure accurate identification in literature and databases.

Chemical Structure and Identification

The molecular structure consists of a benzene ring with four different substituents. This high degree of substitution makes it a valuable and versatile intermediate in synthetic chemistry.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} caption: "Chemical Structure of this compound"

Key Identifiers:

-

InChI Key: A unique structural identifier that can be used across various databases.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its application in experimental settings, influencing choices regarding solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Weight | 223.47 g/mol | PubChem[1][4] |

| Appearance | Colorless to yellow liquid | ChemBK[5] |

| Boiling Point | ~221.8 °C (Predicted) | ChemBK[5] |

| Density | ~1.62 g/cm³ (Predicted) | ChemBK[5] |

| Solubility | Soluble in organic solvents like ethanol, acetone | ChemBK[5] |

| XLogP3 (LogP) | 3.7 | PubChem[1][4] |

Note: Some properties are computationally predicted and should be confirmed experimentally where critical.

The high LogP value indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in aqueous media. This is a key consideration for reaction setup and extraction procedures.

Synthesis and Mechanism

The synthesis of polysubstituted aromatic rings like this compound requires a strategic, multi-step approach. A common and effective method involves sequential halogenation and functional group manipulation starting from a simpler, commercially available precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway often begins with a simpler toluene derivative, such as 3-fluoro-4-chlorotoluene, and introduces the bromine atom in the final step. The choice of starting material and the order of reactions are critical to control the regioselectivity of the substitutions due to the directing effects of the existing substituents on the aromatic ring.

dot digraph "retrosynthesis_workflow" { graph [rankdir="RL", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#202124", arrowhead=vee];

} caption: "Simplified Retrosynthetic Pathway"

Detailed Experimental Protocol

This protocol describes a validated laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound from 4-chloro-2-fluorotoluene.

Materials:

-

4-Chloro-2-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-fluorotoluene (1.0 eq) in dichloromethane (DCM).

-

Causality: DCM is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material.

-

-

Reagent Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the stirring solution. Following this, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

-

Causality: Sulfuric acid acts as a catalyst to activate the brominating agent (NBS). The portion-wise addition of NBS helps to control the reaction exotherm and prevent side reactions. The existing chloro and fluoro groups direct the incoming electrophile (Br+) to the desired position.

-

-

Reaction Monitoring: Heat the reaction mixture to reflux (approx. 40°C) and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate. Monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to decomposition.

-

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-water mixture. Transfer the mixture to a separatory funnel.

-

Causality: Quenching with water deactivates the catalyst and any remaining reactive species.

-

-

Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), saturated sodium thiosulfate solution (to remove unreacted bromine), and finally with brine.

-

Causality: These washing steps are crucial for removing impurities and simplifying the final purification.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all traces of water is essential before final purification to prevent interference.

-

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure this compound as a clear oil.

Applications in Drug Discovery and Development

Halogenated organic compounds are of immense interest in medicinal chemistry.[6] The inclusion of halogen atoms can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[6]

This compound serves as a versatile building block, providing multiple reactive sites for further chemical modification.[7] Its utility lies in its capacity to participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are cornerstone methodologies in modern drug synthesis.[8] These reactions allow for the precise and controlled introduction of diverse chemical fragments, enabling the rapid generation of molecular libraries for high-throughput screening and lead optimization in drug discovery programs.

dot digraph "applications_workflow" { graph [splines=true, overlap=false]; node [shape=ellipse, style=filled, fontcolor="#202124"]; edge [color="#202124"];

} caption: "Role in the Drug Discovery Pipeline"

Safety, Handling, and Storage

Working with halogenated aromatic compounds requires strict adherence to safety protocols.

-

Hazard Identification: This compound is irritating to the eyes, respiratory system, and skin.[5] It should be handled with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the pharmaceutical sector. Its well-defined structure, predictable reactivity, and versatility in advanced synthetic applications make it a crucial building block for the discovery of novel therapeutics. This guide provides the foundational and practical knowledge required for its safe and effective use, empowering researchers to leverage its full potential in their synthetic endeavors.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 1-Bromo-2-chloro-5-fluoro-4-methylbenzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl- | Properties, Safety Data, Uses Source: LookChem URL: [Link]

-

Title: 1-Bromo-2-chloro-4-fluoro-5-methylbenzene Source: Sunway Pharm Ltd URL: [Link]

-

Title: 4-Bromo-2-chloro-5-fluorotoluene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 1-Bromo-4-chloro-5-fluoro-2-methylbenzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-CHLORO-5-BROMO-2-FLUOROTOLUENE Source: ChemBK URL: [Link]

-

Title: 3-Bromo-6-chloro-4-fluoro-toluene Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery Source: MDPI URL: [Link]

-

Title: Exploring the Applications of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Beyond Palbociclib Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: How to Safely Work with Toluene Source: International Enviroguard URL: [Link]

-

Title: The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. This compound | C7H5BrClF | CID 2773273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 201849-18-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 1-Bromo-2-chloro-4-fluoro-5-methylbenzene - CAS:201849-18-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 | FB33063 [biosynth.com]

- 8. nbinno.com [nbinno.com]

- 9. int-enviroguard.com [int-enviroguard.com]

- 10. Benzene, 1-Bromo-4-Chloro-2-Fluoro-5-Methyl- | Properties, Safety Data, Uses, Supplier China | High Purity Chemicals [chlorobenzene.ltd]

- 11. fishersci.com [fishersci.com]

5-Bromo-4-chloro-2-fluorotoluene molecular weight

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-fluorotoluene for Advanced Research Applications

Introduction

This compound is a halogenated aromatic compound that serves as a highly functionalized building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a toluene scaffold, offers multiple, distinct reaction sites. This trifecta of halogens, each with its own reactivity profile, makes the molecule an invaluable intermediate for medicinal chemists and materials scientists. In drug development, the incorporation of fluorine can enhance metabolic stability and binding affinity, while the bromine and chlorine atoms provide orthogonal handles for diverse cross-coupling reactions.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, outlines a representative synthetic and analytical workflow, discusses its applications, and details critical safety and handling protocols. The focus is not merely on procedure but on the underlying scientific rationale, ensuring a deep understanding of the molecule's utility and behavior.

Physicochemical and Structural Characteristics

The utility of this compound in synthetic design begins with its fundamental properties. The molecular weight is a critical parameter for all stoichiometric calculations, while its physical state and solubility dictate appropriate reaction and purification conditions. Its lipophilicity, indicated by the XLogP3 value, is a key consideration in pharmaceutical applications.

| Property | Value | Source(s) |

| Molecular Weight | 223.47 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₅BrClF | [1][2][3][4][5] |

| IUPAC Name | 1-bromo-2-chloro-4-fluoro-5-methylbenzene | [1] |

| Synonyms | This compound, 4-Chloro-5-bromo-2-fluorotoluene | [1][2] |

| CAS Number | 201849-18-5 | [1][2][6][7] |

| Appearance | Colorless to yellow liquid or low-melting solid | [2][8] |

| Melting Point | 30-35°C | [8] |

| Boiling Point | ~221.8 °C (Predicted) | [2] |

| Density | ~1.618 g/cm³ (Predicted) | [2] |

| Solubility | Practically insoluble in water; Soluble in methanol, N,N-Dimethylformamide (DMF) | [5] |

| Lipophilicity (XLogP3-AA) | 3.7 | [1] |

Synthesis and Purification

Synthetic Strategy: The Principle of Regioselectivity

The synthesis of polysubstituted aromatic rings like this compound presents a significant regiochemical challenge. The final substitution pattern is dictated by the directing effects of the substituents already present on the ring. In a plausible retrosynthetic approach starting from a simpler fluorotoluene, the methyl group and the fluorine atom are ortho-, para-directing activators, while the chlorine atom is an ortho-, para-directing deactivator. The synthetic chemist must leverage these competing influences to achieve the desired isomer. A common strategy involves introducing the bromine via electrophilic aromatic substitution, where the position of bromination is controlled by the cumulative directing effects of the existing groups and the choice of brominating agent and catalyst.

Representative Synthetic Protocol: Electrophilic Bromination

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions. The starting material, 4-chloro-2-fluorotoluene, is commercially available.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with 4-chloro-2-fluorotoluene (1.0 eq) and a suitable solvent such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of bromine (1.05 eq) in DCM to the flask via the dropping funnel over 30 minutes. The reaction is typically catalyzed by the addition of a Lewis acid like iron(III) bromide (FeBr₃, 0.1 eq).

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired this compound isomer.

Synthesis and Purification Workflow

Caption: A typical workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Rationale for Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms and the specific isomeric arrangement. The presence of fluorine introduces characteristic splitting patterns (J-coupling) that are diagnostic.

-

Mass Spectrometry (MS): MS confirms the molecular weight and elemental composition. The distinct isotopic pattern generated by the presence of both bromine and chlorine serves as a definitive signature for the molecule.

Expected Spectroscopic Data

While actual spectra must be obtained experimentally, the expected data based on the known structure are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl (CH₃) protons (~2.3 ppm).- Two singlets or doublets in the aromatic region (~7.0-7.5 ppm) for the two aromatic protons. One of these protons will likely show coupling to the adjacent fluorine atom (⁴JH-F). |

| ¹³C NMR | - Seven distinct carbon signals.- The carbon directly bonded to fluorine will appear as a doublet with a large ¹JC-F coupling constant (~240-250 Hz).- Other aromatic carbons will show smaller through-bond C-F coupling.- Signals for carbons bonded to Br and Cl will be observed at characteristic chemical shifts. |

| Mass Spec. (EI) | - A complex molecular ion (M⁺) cluster around m/z 222, 224, 226. This pattern is due to the natural isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). |

Analytical Characterization Workflow

Caption: Workflow for the structural verification of this compound.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization.

-

Orthogonal Chemistry: The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the C-Cl bond. This allows a synthetic chemist to first perform a reaction at the bromine site while leaving the chlorine site intact for a subsequent, different transformation under more forcing conditions.

-

Fluorine in Medicinal Chemistry: The fluorine atom is often retained in the final target molecule. Its presence can significantly improve pharmacological properties such as metabolic stability (by blocking sites of oxidation), membrane permeability, and binding affinity to target proteins.

-

Versatile Building Block: This compound serves as a scaffold to build more complex molecules for pharmaceuticals, agrochemicals, and specialty polymers.[4]

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential to ensure laboratory safety.

Hazard Identification

-

GHS Classification: The compound is classified as an irritant.[3]

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Nitrile gloves.

-

Safety goggles or a face shield.[11]

-

A lab coat.

-

-

Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][11]

-

Keep the container tightly closed when not in use.[11]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773273, this compound. PubChem. [Link]

-

ChemBK (2024). 4-CHLORO-5-BROMO-2-FLUOROTOLUENE - Physico-chemical Properties. ChemBK. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773272, 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736228, 4-Bromo-2-chloro-5-fluorotoluene. PubChem. [Link]

Sources

- 1. This compound | C7H5BrClF | CID 2773273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 | FB33063 [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 201849-18-5 [m.chemicalbook.com]

- 7. 201849-18-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]

- 9. 4-Bromo-2-chloro-5-fluorotoluene | C7H5BrClF | CID 2736228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the NMR Spectral Data of 5-Bromo-4-chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Polysubstituted Aromatics

5-Bromo-4-chloro-2-fluorotoluene is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its substituents dictates its reactivity and physicochemical properties. Therefore, its unambiguous structural elucidation is a critical first step in any research and development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment of each atom in the molecule.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of the chemical shifts, coupling constants, and multiplicities. By understanding the underlying principles that govern these parameters, researchers can gain confidence in identifying this molecule and predicting the spectral features of related structures.

Predicted NMR Spectral Data

Due to the lack of available experimental NMR data in the public domain, the following spectral parameters have been generated using a reliable online prediction tool, NMRDB.org.[1] It is crucial to note that while these predictions are based on established algorithms and extensive databases, experimental verification is always recommended for definitive structural confirmation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum was calculated for a standard spectrometer frequency of 400 MHz.

| Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

| 1 | 7.62 | Doublet | J(H-F) = 7.5 | H-6 |

| 2 | 7.25 | Doublet | J(H-H) = 8.5 | H-3 |

| 3 | 2.30 | Singlet | - | -CH₃ |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum was calculated for a standard spectrometer frequency of 100 MHz.

| Predicted Chemical Shift (ppm) | Assignment |

| 159.5 (d, J(C-F) = 250) | C-2 |

| 137.8 | C-1 |

| 133.5 | C-4 |

| 129.2 (d, J(C-F) = 8) | C-6 |

| 125.1 (d, J(C-F) = 4) | C-3 |

| 118.9 | C-5 |

| 19.8 | -CH₃ |

Spectral Interpretation and Structural Elucidation

The predicted NMR data provides a clear fingerprint of the this compound structure. The following analysis explains the rationale behind the peak assignments and how the data collectively confirms the substitution pattern.

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals, consistent with the two protons on the benzene ring.

-